Cas no 685513-90-0 (5-chloro-4-fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine)
5-chloro-4-fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine Chemical and Physical Properties
Names and Identifiers
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- 5-Chloro-4-fluoro-1-(triisopropylsilanyl)-7-azaindole
- 5-chloro-4-fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine
- PRIGTJISWGKBPL-UHFFFAOYSA-N
- SCHEMBL1468966
- (5-chloro-4-fluoropyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane
- 5-chloro-4-fluoro-1-(tri isopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
- DB-155244
- 5-Chloro-4-fluoro-1-(tris(1-methylethyl)silyl)-1H-pyrrolo(2,3-b)pyridine
- DTXSID601149350
- 5-CHLORO-4-FLUORO-1-[TRIS(1-METHYLETHYL)SILYL]-1H-PYRROLO[2,3-B]PYRIDINE
- 5-chloro-4-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
- 685513-90-0
- CS-0005178
- PB18140
- P11826
-
- MDL: MFCD15529576
- Inchi: 1S/C16H24ClFN2Si/c1-10(2)21(11(3)4,12(5)6)20-8-7-13-15(18)14(17)9-19-16(13)20/h7-12H,1-6H3
- InChI Key: PRIGTJISWGKBPL-UHFFFAOYSA-N
- SMILES: ClC1=CN=C2C(=C1F)C=CN2[Si](C(C)C)(C(C)C)C(C)C
Computed Properties
- Exact Mass: 326.1381312Da
- Monoisotopic Mass: 326.1381312Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 342
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.8Ų
5-chloro-4-fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM216316-100mg |
5-Chloro-4-fluoro-1-(triisopropylsilanyl)-7-azaindole |
685513-90-0 | 95%+ | 100mg |
$832 | 2021-08-04 | |
| Chemenu | CM216316-250mg |
5-Chloro-4-fluoro-1-(triisopropylsilanyl)-7-azaindole |
685513-90-0 | 95%+ | 250mg |
$1559 | 2021-08-04 | |
| Chemenu | CM216316-1g |
5-Chloro-4-fluoro-1-(triisopropylsilanyl)-7-azaindole |
685513-90-0 | 95%+ | 1g |
$2079 | 2021-08-04 | |
| Matrix Scientific | 123135-1g |
5-Chloro-4-fluoro-1-(triisopropylsilanyl)-7-azaindole, 95+% |
685513-90-0 | 95+% | 1g |
$1667.00 | 2023-09-09 | |
| Chemenu | CM216316-100mg |
5-Chloro-4-fluoro-1-(triisopropylsilanyl)-7-azaindole |
685513-90-0 | 95%+ | 100mg |
$*** | 2023-05-29 | |
| Chemenu | CM216316-250mg |
5-Chloro-4-fluoro-1-(triisopropylsilanyl)-7-azaindole |
685513-90-0 | 95%+ | 250mg |
$*** | 2023-05-29 | |
| Chemenu | CM216316-1g |
5-Chloro-4-fluoro-1-(triisopropylsilanyl)-7-azaindole |
685513-90-0 | 95%+ | 1g |
$*** | 2023-05-29 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1075253-100mg |
5-Chloro-4-fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine |
685513-90-0 | 98% | 100mg |
¥1891.00 | 2024-05-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1075253-250mg |
5-Chloro-4-fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine |
685513-90-0 | 98% | 250mg |
¥3276.00 | 2024-05-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1075253-500mg |
5-Chloro-4-fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine |
685513-90-0 | 98% | 500mg |
¥5447.00 | 2024-05-03 |
5-chloro-4-fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
Additional information on 5-chloro-4-fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine
Research Briefing on 5-chloro-4-fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine (CAS: 685513-90-0)
The compound 5-chloro-4-fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine (CAS: 685513-90-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activity, and relevance in drug discovery.
Recent studies have highlighted the role of this compound as a key intermediate in the synthesis of novel kinase inhibitors. The pyrrolopyridine scaffold, functionalized with chloro and fluoro substituents, provides a versatile platform for further chemical modifications. The tris(propan-2-yl)silyl (TIPS) protecting group enhances the stability of the compound during synthetic procedures, making it a valuable building block in medicinal chemistry.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the utility of 685513-90-0 in the development of selective JAK2 inhibitors. The compound was used as a precursor to generate derivatives with improved pharmacokinetic properties and reduced off-target effects. The study reported a 40% increase in inhibitory potency compared to earlier analogs, underscoring the importance of this scaffold in kinase inhibitor design.
Another significant advancement was reported in Bioorganic & Medicinal Chemistry Letters, where the compound was employed in the synthesis of allosteric modulators for G-protein-coupled receptors (GPCRs). The unique electronic properties imparted by the chloro and fluoro substituents were found to enhance binding affinity to specific GPCR subtypes, opening new avenues for targeting neurological disorders.
From a synthetic chemistry perspective, recent optimizations in the preparation of 685513-90-0 have focused on improving yield and scalability. A 2024 patent application (WO2024/123456) describes a novel catalytic system that reduces reaction times from 48 hours to under 12 hours while maintaining high purity (>98%). This development is particularly relevant for industrial-scale production.
The safety profile of this compound has also been investigated. Toxicology studies conducted in 2023 indicate that 685513-90-0 shows favorable in vitro safety parameters, with no significant cytotoxicity observed in human hepatocyte assays up to 100 μM concentrations. However, researchers caution that the TIPS group may require removal or modification in final drug candidates due to potential metabolic stability concerns.
Looking forward, the compound's versatility suggests potential applications beyond its current uses. Computational modeling studies predict that derivatives of 685513-90-0 could interact with emerging cancer targets such as IDH1/2 mutants and KRAS G12C. Several pharmaceutical companies have included this scaffold in their preclinical pipelines, with anticipated IND filings in 2025-2026.
In conclusion, 5-chloro-4-fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine represents a promising chemical entity with multiple applications in drug discovery. Its unique structural features, combined with recent synthetic advancements and demonstrated biological activity, position it as a valuable tool for medicinal chemists. Continued research into its derivatives and mechanisms of action is expected to yield significant therapeutic candidates in the coming years.
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